molecular formula C16H14Cl2O2 B1343434 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-22-9

3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No. B1343434
M. Wt: 309.2 g/mol
InChI Key: FXUHQMZAEQZWHO-UHFFFAOYSA-N
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Description

“3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone” is an organochlorine compound . It is a versatile chemical compound that finds application in diverse scientific research. Its unique structure enables the synthesis of novel materials, pharmaceuticals, and agrochemicals.


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “3’-METHOXY-3-(4-METHOXYPHENYL)PROPIOPHENONE” involves reaction conditions with C 22 H 38 Br 2 N 2 Ni 2 O 2 S 4(2+) *2Br (1-) and sodium tertiary butoxide in toluene at 140 degrees Celsius for 24 hours .


Molecular Structure Analysis

The molecular structure of “3’,4’-Dichloro-3-(3-methoxyphenyl)propiophenone” can be analyzed using various techniques. For instance, NMR, FTIR, Raman, UV-Vis, and MS (GC) can be used to analyze the structure of similar compounds .

Scientific Research Applications

Microwave- and Ultrasound-Assisted Semisynthesis

Research demonstrates the utility of 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone in the rapid semisynthesis of methoxylated propiophenones via microwave- and ultrasound-assisted reactions. These methods offer practical approaches for synthesizing phenylpropanes and their subsequent oxidation to propiophenones, highlighting the efficiency of microwave and ultrasound in chemical synthesis (Joshi, Sharma, & Sinha, 2005).

Polymer Synthesis and Properties

Another significant application is in the synthesis of homo- and copolyphosphonate derivatives, where 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone plays a crucial role in forming photosensitive polymers. These polymers exhibit interesting thermal and optical properties, such as photocrosslinking abilities and potential flame retardancy, showcasing the material's versatility in creating functional polymers (Kaniappan, Murugavel, & Thangadurai, 2013).

Hydrogen-Bonded Molecular Chains

The compound also contributes to forming hydrogen-bonded chains in crystal structures, illustrating its relevance in crystallography and molecular design. This application emphasizes the importance of hydrogen bonding in determining molecular arrangement and stability (Trilleras et al., 2005).

Ionic Hydrogenation Reactions

In organic synthesis, 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone is involved in ionic hydrogenation reactions with cyclohexane, facilitated by aluminum halides. This process highlights its potential in synthesizing saturated ketones, demonstrating the compound's utility in chemical transformations and synthesis (Koltunov, Repinskaya, & Borodkin, 2001).

Synthesis of Photosensitive Polymers

The compound's applications extend to the synthesis of photosensitive phosphorus-based polymers, where it serves as a monomer for creating polymers with distinct optical properties. Such materials are explored for their photosensitive behavior and potential in photonic applications (Kaniappan & Murugavel, 2005).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHQMZAEQZWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644249
Record name 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one

CAS RN

898775-22-9
Record name 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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